2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane
CAS No.: 19437-32-2
Cat. No.: VC11182631
Molecular Formula: C15H16N4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19437-32-2 |
|---|---|
| Molecular Formula | C15H16N4 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 2,5-diphenyl-1,2,4,5-tetrazabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C15H16N4/c1-3-7-14(8-4-1)18-12-17-11-16(18)13-19(17)15-9-5-2-6-10-15/h1-10H,11-13H2 |
| Standard InChI Key | NSUWARYTTXYHNJ-UHFFFAOYSA-N |
| SMILES | C1N2CN(N1CN2C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1N2CN(N1CN2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
The bicyclo[2.2.1]heptane system consists of a norbornane-like scaffold with two nitrogen atoms in the 2,5-positions and two additional nitrogens at the 1,4-positions, forming a tetraaza system. The diphenyl substituents at positions 2 and 5 introduce steric bulk and electronic modulation. Key structural features include:
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Bridgehead nitrogen atoms: The 1,4-positions create a rigid bicyclic system with constrained geometry .
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Aromatic substituents: Phenyl groups at 2 and 5 positions influence π-π stacking interactions and solubility profiles .
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Chirality: The bicyclic framework may exhibit stereoisomerism depending on substitution patterns .
Comparative analysis with simpler analogs like 2,5-diazabicyclo[2.2.1]heptane (PubChem CID 3527810) reveals that additional nitrogen atoms would significantly alter electronic distribution and hydrogen-bonding capacity . The molecular formula is tentatively proposed as , with a calculated molecular weight of 276.34 g/mol.
Synthetic Strategies
Epimerization–Lactamization Cascades
The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives via epimerization–lactamization cascades provides a template for tetraaza analogs . Critical steps include:
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Substrate preparation: Starting from 4-aminoproline methyl esters
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Base-promoted epimerization: Using strong bases like LiHMDS at −78°C
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Intramolecular aminolysis: Forming the bicyclic lactam intermediate
For tetraaza systems, additional nitrogens would require protective group strategies. The electron-withdrawing groups (e.g., Boc, Ts) enhance reaction efficiency by stabilizing transition states .
Michael Addition Pathways
The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivatives via Michael additions to nitrostyrenes demonstrates adaptability for functionalization . Key parameters:
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Reaction temperature: 0–25°C
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Solvent systems: Dichloromethane/ethanol mixtures
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Catalysis: Triethylamine as base
Physicochemical Properties
Extrapolated data from similar bicyclic amines:
| Property | Value (Predicted) | Reference Analog |
|---|---|---|
| XLogP3 | 2.1 ± 0.3 | CID 3527810: −0.6 |
| Hydrogen Bond Donors | 2 | CID 10219403: 2 |
| Rotatable Bonds | 2 | CID 138973: 3 |
| Polar Surface Area | 48 Ų | CID 3527810: 24 Ų |
The increased nitrogen content raises polarity compared to diaza analogs, potentially enhancing water solubility despite phenyl substituents.
Biological Activity
While no direct data exists for the tetraaza derivative, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold exhibits marked antiproliferative activity:
The tetraaza system could enhance metal-chelation capacity, potentially improving pharmacological profiles.
Computational Modeling Insights
Density functional theory (DFT) calculations on analogous structures predict:
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Bridged conformation stability: Energy barrier ≤ 15 kcal/mol for ring inversion
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Electrostatic potential: Localized positive charge at bridgehead nitrogens ()
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Frontier orbitals: HOMO-LUMO gap ≈ 5.2 eV, suggesting moderate reactivity
Industrial Applications
Catalysis
Bicyclic amines serve as ligands in asymmetric catalysis. The tetraaza system could coordinate transition metals via:
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N,N-bidentate binding: For cross-coupling reactions
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Chiral induction: Enantioselective hydrogenations
Materials Science
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Polymer modifiers: Enhance thermal stability through rigid backbone incorporation
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Ionic liquids: Potential cation components with low viscosity
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